3-Octyne, 2-methyl-
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Overview
Description
3-Octyne, 2-methyl- is an organic compound with the molecular formula C₉H₁₆. It is a branched alkyne, characterized by a triple bond between the third and fourth carbon atoms in the chain, and a methyl group attached to the second carbon atom. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds, making it highly reactive in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Octyne, 2-methyl- can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 1-hexyne and isopropyl bromide in the presence of a strong base like sodium amide (NaNH₂) can yield 3-Octyne, 2-methyl-. The reaction typically occurs under anhydrous conditions to prevent the base from reacting with water .
Industrial Production Methods
Industrial production of 3-Octyne, 2-methyl- often involves the catalytic dehydrohalogenation of suitable precursors. This method uses catalysts such as palladium or nickel complexes to facilitate the removal of halogen atoms from the precursor molecules, resulting in the formation of the desired alkyne .
Chemical Reactions Analysis
Types of Reactions
3-Octyne, 2-methyl- undergoes various types of chemical reactions, including:
Hydrogenation: The addition of hydrogen (H₂) across the triple bond to form alkanes.
Halogenation: The addition of halogens (e.g., Cl₂, Br₂) to form dihalides.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to form haloalkenes.
Oxidation: The reaction with oxidizing agents to form carbonyl compounds.
Common Reagents and Conditions
Hydrogenation: Typically uses a metal catalyst such as palladium on carbon (Pd/C) under atmospheric pressure.
Halogenation: Uses halogen gases like chlorine or bromine in an inert solvent such as carbon tetrachloride (CCl₄).
Hydrohalogenation: Uses hydrogen halides in a polar solvent like acetic acid.
Oxidation: Uses oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.
Major Products Formed
Hydrogenation: Forms 2-methyl-3-octane.
Halogenation: Forms 2,3-dihalo-2-methyl-octane.
Hydrohalogenation: Forms 2-halo-3-methyl-octene.
Oxidation: Forms 2-methyl-3-octanone.
Scientific Research Applications
3-Octyne, 2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Octyne, 2-methyl- involves its reactivity due to the presence of the carbon-carbon triple bond. This triple bond can participate in various addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
1-Octyne: A linear alkyne with the triple bond between the first and second carbon atoms.
2-Octyne: A linear alkyne with the triple bond between the second and third carbon atoms.
3-Octyne: A linear alkyne with the triple bond between the third and fourth carbon atoms.
Uniqueness
3-Octyne, 2-methyl- is unique due to its branched structure and the presence of a methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in physical properties and chemical behavior compared to its linear counterparts .
Properties
CAS No. |
55402-15-8 |
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Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
2-methyloct-3-yne |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-6H2,1-3H3 |
InChI Key |
VGZZDWCLCYQULT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C)C |
Origin of Product |
United States |
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